molecular formula C9H5Cl2F3O2 B6336730 5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane CAS No. 1435806-56-6

5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane

Cat. No.: B6336730
CAS No.: 1435806-56-6
M. Wt: 273.03 g/mol
InChI Key: MFKCEOZQGHOOFZ-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane is a complex organic compound characterized by the presence of dichloromethyl and trifluoro groups attached to a benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as reagents. The reaction is carried out in an inert solvent such as methylene chloride, under cooling conditions to manage the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product. The process must also adhere to safety and environmental regulations due to the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichloromethyl and trifluoro groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane is unique due to the combination of dichloromethyl and trifluoro groups on a benzodioxane ring. This unique structure imparts specific chemical properties, such as increased reactivity and potential for forming stable intermediates in chemical reactions.

Properties

IUPAC Name

5-(dichloromethyl)-2,2,3-trifluoro-3H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O2/c10-7(11)4-2-1-3-5-6(4)15-8(12)9(13,14)16-5/h1-3,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKCEOZQGHOOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(C(O2)F)(F)F)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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